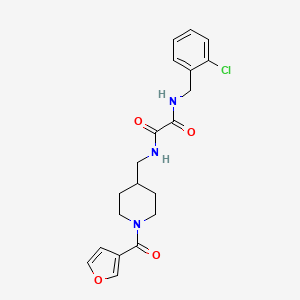

![molecular formula C19H12ClN3OS B2423205 4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863589-12-2](/img/structure/B2423205.png)

4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

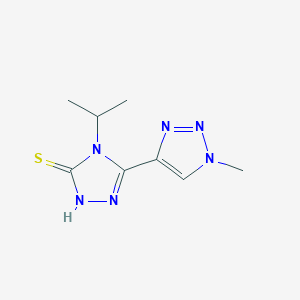

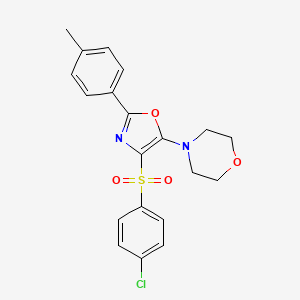

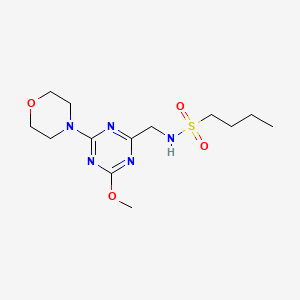

“4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a type of N-heterocyclic compound . It is a derivative of thiazolo[5,4-b]pyridine . These compounds have been shown to have potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme that plays a significant role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Synthesis Analysis

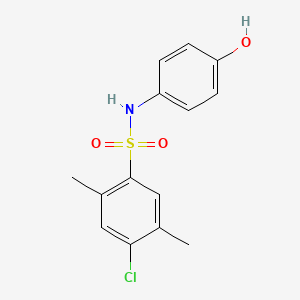

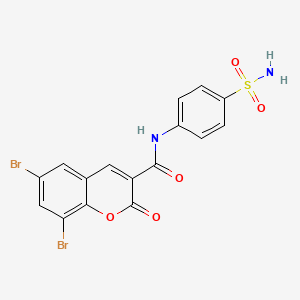

The synthesis of these compounds involves seven steps from commercially available substances . The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Molecular Structure Analysis

The molecular structure of these compounds involves a pyridyl attached to thiazolo[5,4-b]pyridine . The replacement of this pyridyl by phenyl leads to a significant decrease in activity .Chemical Reactions Analysis

These compounds have been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Thiazolo[4,5-b]pyridines exhibit notable antioxidant properties. These compounds scavenge free radicals, protect cells from oxidative damage, and contribute to overall cellular health. Researchers have identified novel thiazolo[4,5-b]pyridines with potent antioxidant activity .

Antimicrobial Effects

Several thiazolo[4,5-b]pyridines have demonstrated antimicrobial activity against bacteria, fungi, and other pathogens. These compounds could serve as promising leads for developing new antibiotics or antifungal agents .

Herbicidal Potential

Thiazolo[4,5-b]pyridines have been investigated for their herbicidal effects. These compounds may inhibit weed growth and could be valuable in agriculture and weed control strategies .

Anti-inflammatory Properties

Certain thiazolo[4,5-b]pyridines exhibit anti-inflammatory effects. They may modulate inflammatory pathways, making them relevant candidates for treating inflammatory conditions .

Antifungal Activity

Thiazolo[4,5-b]pyridines have been explored as antifungal agents. Their ability to inhibit fungal growth makes them valuable in combating fungal infections .

Antitumor Potential

Researchers have identified thiazolo[4,5-b]pyridines with antitumor activity. These compounds may interfere with cancer cell growth and survival pathways, offering potential for cancer therapy .

Histamine H3 Receptor Antagonists

Some thiazolo[4,5-b]pyridines have been reported as histamine H3 receptor antagonists. These compounds could play a role in modulating histamine-mediated responses in the central nervous system .

Zukünftige Richtungen

The future directions of these compounds involve further exploration of their inhibitory potency and potential applications in the treatment of diseases related to PI3K . Further docking analysis revealed that the N-heterocyclic core of these compounds was directly involved in the binding to the kinase through the key hydrogen bonds interaction .

Wirkmechanismus

Target of Action

Thiazolo[5,4-b]pyridines, a class of compounds to which it belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .

Mode of Action

A related thiazolo[5,4-b]pyridine compound has exhibited extremely strong pi3kα inhibitory activity . This suggests that 4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide might interact with its targets in a similar manner, leading to inhibition of their activity.

Biochemical Pathways

Given the broad spectrum of pharmacological activities exhibited by thiazolo[5,4-b]pyridines , it can be inferred that multiple pathways might be affected. These could potentially include pathways related to antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Result of Action

Thiazolo[5,4-b]pyridines, including potentially 4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, have been reported to exhibit a broad spectrum of pharmacological activities . These include antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . The exact molecular and cellular effects would depend on the specific targets and pathways affected by the compound.

Eigenschaften

IUPAC Name |

4-chloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3OS/c20-14-7-3-12(4-8-14)17(24)22-15-9-5-13(6-10-15)18-23-16-2-1-11-21-19(16)25-18/h1-11H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDIIYGQAPVENE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[methyl(prop-2-yn-1-yl)amino]-N-(5-methylpyridin-2-yl)acetamide](/img/structure/B2423123.png)

amine hydrochloride](/img/no-structure.png)

![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylacetamide](/img/structure/B2423127.png)

![2-(benzyloxy)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2423129.png)